C.I.Reactive Red 227
Overview
Description
C.I.Reactive Red 227, also known as Reactive Red 2BN or Reactive Red M-2BE, is a type of dye that belongs to the single azo class . It has a molecular formula of C27H18ClN7Na4O16S5 and a molecular weight of 984.21 . The CAS Registry Number is 23354-53-2 .
Synthesis Analysis
The synthesis of C.I.Reactive Red 227 involves several steps. The 2-Aminobenzenesulfonic acid is diazotized in alkaline conditions and coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. This is then condensed with 2,4,6-Trichloro-1,3,5-triazine. The condensation product is further condensed with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate .Molecular Structure Analysis
The molecular structure of C.I.Reactive Red 227 is based on a single azo class . Azo compounds are characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. The azo group is the part of the molecule where the azo dye’s color is primarily produced.Chemical Reactions Analysis
Reactive dyes like C.I.Reactive Red 227 are chromophores that contain pendant groups capable of forming covalent bonds with nucleophilic sites in fibrous substrates . This property allows them to be used in dyeing processes, particularly for cellulosic fibers .Physical And Chemical Properties Analysis
C.I.Reactive Red 227 is a colorful red dye with a blue light . It is soluble in water . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Molecular Docking Study of C.I. Acid Red 73 with DNA
C.I. Acid Red 73, a relative of C.I. Reactive Red 227, has been studied for its interactions with DNA. Using molecular docking techniques, researchers discovered that the dye can interact with the minor groove of DNA, showing sequence selectivity and intercalative binding capabilities. This study provides valuable insights for further molecular dynamics simulations and toxicology investigations of the dye (Guo, Yue, & Gao, 2011).
Electrochemical Degradation of Azo Dyes
The electrochemical degradation of C.I. Reactive Red 195, a dye similar to C.I. Reactive Red 227, was investigated. This study explored the effects of various variables like current density, pH, and dye concentration on the mineralization efficiency of the dye, providing a pathway for potential water treatment and dye degradation processes (Song et al., 2010).
Cathodic Stripping Voltammetry for Azo Dye Analysis
Cathodic stripping voltammetry has been used to detect reactive dyes like C.I. Reactive Red 120 at nanomolar levels, demonstrating a potential application in the analytical assessment of similar dyes like C.I. Reactive Red 227 (Guaratini, Fogg, & Zanoni, 2001).
Decomposition Pathways of Azo Dyes in Ozonation
Research on the decomposition pathways and reaction intermediates of hydrolyzed C.I. Reactive Red 120 during ozonation provides insights that could be relevant to C.I. Reactive Red 227. This study offers detailed information on the degradation process in waste-water treatment applications (Zhang, Yediler, & Liang, 2007).
Adsorption Behavior on Activated Carbon
The study on the adsorption behavior of various reactive dyes, including C.I. Reactive Red 4, onto activated carbon under different conditions reveals significant implications for wastewater treatment and environmental remediation, applicable to dyes like C.I. Reactive Red 227 (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
Mechanism of Action
Future Directions
The future directions in the field of reactive dyes, including C.I.Reactive Red 227, involve improving dye-fiber fixation efficiency, especially when dyeing full shades on cellulosic fibers . Potential solutions include multi-functional reactive dyes, cationic reactive dyes, or cellulose fiber modification .
properties
IUPAC Name |
tetrasodium;5-[[4-chloro-6-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-5-7-16(8-6-15)52(37,38)10-9-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)11-14-12-21(55(45,46)47)23(24(36)22(14)19)35-34-18-3-1-2-4-20(18)54(42,43)44;;;;/h1-8,11-13,36H,9-10H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWIBHAZTZHMR-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)Cl)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN7Na4O16S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I.Reactive Red 227 | |
CAS RN |
23354-53-2 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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